molecular formula C20H34O2P2 B6298511 (2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2415751-90-3

(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6298511
CAS No.: 2415751-90-3
M. Wt: 368.4 g/mol
InChI Key: FEFJPHDISOPBSZ-SBUREZEXSA-N
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Description

The compound (2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic molecule featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps. One common approach starts with the preparation of the oxaphosphole ring, followed by the introduction of the tert-butyl and di-tert-butylphosphino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex molecules generally involves scalable processes that can be optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability.

Scientific Research Applications

(2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole has several scientific research applications:

    Chemistry: It is used as a ligand in catalytic reactions, particularly in transition metal catalysis, to improve reaction efficiency and selectivity.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific pathways involved in disease processes.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which (2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphine group can coordinate with metal centers, facilitating catalytic processes. Additionally, its oxaphosphole ring can participate in various chemical transformations, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Shares the tert-butyl group but differs in its overall structure and reactivity.

    Bromomethyl methyl ether: Contains a methoxy group but lacks the phosphine functionality.

    N-Boc-hydroxylamine: Similar in having a tert-butyl group but differs significantly in its chemical behavior.

Uniqueness

What sets (2R,3S)-3-(tert-butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole apart is its combination of a phosphine group with an oxaphosphole ring, providing unique reactivity and stability. This makes it particularly valuable in catalytic applications where both stability and reactivity are crucial.

Properties

IUPAC Name

ditert-butyl-[(2R,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFJPHDISOPBSZ-SBUREZEXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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